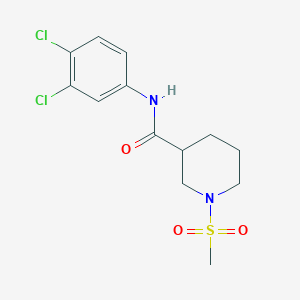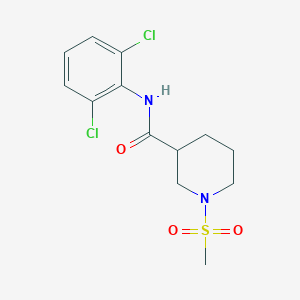![molecular formula C15H12ClFN4O2S B4366916 N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366916.png)
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide, also known as CTFS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTFS belongs to the family of triazole-based compounds and is synthesized using a multi-step process.
Mécanisme D'action
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and inflammatory responses. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a crucial role in the inflammatory response. By inhibiting NF-κB, N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide can reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has also been shown to reduce inflammation and promote tissue repair in animal models of inflammatory diseases. However, the exact mechanisms behind these effects are still not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is its potential therapeutic applications in various diseases. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one of the limitations of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is its complex synthesis method, which requires skilled chemists and specialized equipment. Additionally, the long-term safety and potential side effects of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide are still unknown and require further research.
Orientations Futures
There are several future directions for N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide research. Firstly, further studies are needed to determine the efficacy and safety of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide in various diseases. Secondly, the exact mechanisms behind the anti-cancer and anti-inflammatory effects of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide need to be further elucidated. This will help to identify potential biomarkers and therapeutic targets for N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide. Finally, further research is needed to optimize the synthesis method of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide and develop more efficient and cost-effective methods for large-scale production.
Conclusion
In conclusion, N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties. However, further research is needed to determine its efficacy and safety in humans, as well as the mechanisms behind its effects. The complex synthesis method of N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide and its potential side effects also need to be further studied.
Applications De Recherche Scientifique
N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c16-12-3-1-11(2-4-12)9-21-10-18-15(19-21)20-24(22,23)14-7-5-13(17)6-8-14/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGBONAQXQGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4366835.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)
![1-ethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4366852.png)


![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366875.png)
![2,5-dichloro-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B4366879.png)
![4-fluoro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4366903.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366907.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366918.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366931.png)

![2-{1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366942.png)
![2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366947.png)